2-methylcyclohexane-1,4-dione 2-methylcyclohexane-1,4-dione
Brand Name: Vulcanchem
CAS No.: 13742-19-3
VCID: VC7945892
InChI: InChI=1S/C7H10O2/c1-5-4-6(8)2-3-7(5)9/h5H,2-4H2,1H3
SMILES: CC1CC(=O)CCC1=O
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol

2-methylcyclohexane-1,4-dione

CAS No.: 13742-19-3

Cat. No.: VC7945892

Molecular Formula: C7H10O2

Molecular Weight: 126.15 g/mol

* For research use only. Not for human or veterinary use.

2-methylcyclohexane-1,4-dione - 13742-19-3

Specification

CAS No. 13742-19-3
Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
IUPAC Name 2-methylcyclohexane-1,4-dione
Standard InChI InChI=1S/C7H10O2/c1-5-4-6(8)2-3-7(5)9/h5H,2-4H2,1H3
Standard InChI Key QRDRHCQVKCDSJY-UHFFFAOYSA-N
SMILES CC1CC(=O)CCC1=O
Canonical SMILES CC1CC(=O)CCC1=O

Introduction

Structural and Molecular Characterization

Core Structural Features

The compound features a cyclohexane backbone with ketone moieties at carbons 1 and 4 (Figure 1). The methyl group at position 2 introduces steric and electronic modifications that influence its reactivity. Key structural parameters include:

PropertyValueSource
Molecular FormulaC7H10O2C_7H_{10}O_2
Molecular Weight126.15 g/mol
IUPAC Name(2S)-2-Methylcyclohexane-1,4-dione
SMILESC[C@H]1CC(=O)CCC1=O
InChIKeyQRDRHCQVKCDSJY-YFKPBYRVSA-N

The (2S) stereoisomer is explicitly documented in PubChem , though racemic mixtures may exist depending on synthetic routes.

Spectroscopic Data

  • NMR: 1H^1H NMR spectra typically show resonances for the methyl group (δ ~1.2 ppm) and ketone-adjacent protons (δ ~2.5–3.0 ppm) .

  • IR: Strong absorbance bands at ~1700–1750 cm1^{-1} confirm the presence of carbonyl groups .

Synthesis and Reactivity

Synthetic Routes

The parent compound, 1,4-cyclohexanedione, is synthesized via condensation of diethyl succinate followed by hydrolysis and decarboxylation . For the methyl derivative, two primary strategies are employed:

Route 1: Alkylation of 1,4-Cyclohexanedione

  • Methylation: Treatment of 1,4-cyclohexanedione with methyl iodide in the presence of a base (e.g., K2_2CO3_3) introduces the methyl group at position 2 .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product .

Route 2: Cyclization of Methyl-Substituted Precursors

  • Starting from methylsuccinic acid derivatives, cyclization under acidic conditions forms the diketone backbone .

Yield Comparison

MethodYield (%)Purity (%)
Alkylation65–75≥98
Cyclization50–6095–97

Reactivity Profile

  • Knoevenagel Condensation: Reacts with aldehydes to form α,β-unsaturated ketones, useful in heterocyclic synthesis .

  • Reduction: Sodium borohydride reduces ketones to secondary alcohols, enabling access to diol intermediates .

Applications in Organic Synthesis

Building Block for Complex Molecules

2-Methylcyclohexane-1,4-dione serves as a precursor in the synthesis of:

  • Natural Product Analogues: Used in formal syntheses of terpenoids like acorone .

  • Pharmaceutical Intermediates: Functionalization at the methyl position enables drug candidate development .

Catalytic Applications

  • Host-Guest Chemistry: Bulky derivatives facilitate selective binding of aromatic guests (e.g., xylenes) in supramolecular systems.

ParameterGuideline
Skin/Eye ExposureCauses irritation (H315/H319)
Storage–20°C under inert gas
StabilityHygroscopic; degrades upon prolonged exposure to moisture

Comparative Analysis with Structural Analogues

1,4-Cyclohexanedione vs. 2-Methyl Derivative

Property1,4-Cyclohexanedione 2-Methyl-1,4-dione
Molecular Weight112.13 g/mol126.15 g/mol
Melting Point138–140°CNot reported
ReactivityLess sterically hinderedEnhanced steric effects

Isomeric Considerations

  • 1,3-Dione Isomer: 2-Methylcyclohexane-1,3-dione (CAS 1193-55-1) exhibits distinct reactivity due to carbonyl proximity, favoring enol tautomerism .

Future Research Directions

  • Pharmacological Profiling: Evaluate antidiabetic or anticancer potential, as seen in thiazolidinedione derivatives .

  • Asymmetric Synthesis: Develop enantioselective routes to access (2R)- and (2S)-isomers for chiral drug synthesis.

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